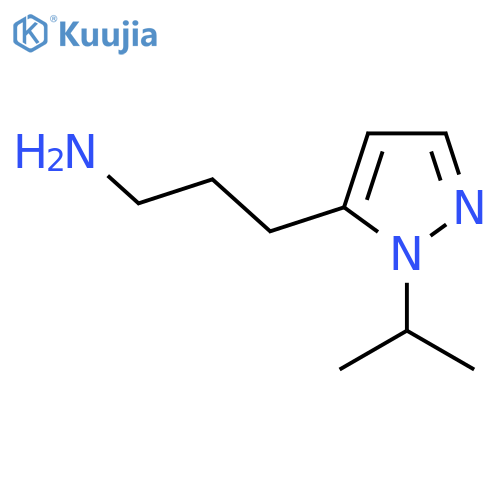Cas no 1512117-84-8 (3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine)

1512117-84-8 structure
商品名:3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine
3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine
- EN300-1868445
- 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine
- 1512117-84-8
-
- インチ: 1S/C9H17N3/c1-8(2)12-9(4-3-6-10)5-7-11-12/h5,7-8H,3-4,6,10H2,1-2H3
- InChIKey: PTKXWYPTYWDEEM-UHFFFAOYSA-N
- ほほえんだ: N1(C(=CC=N1)CCCN)C(C)C
計算された属性
- せいみつぶんしりょう: 167.142247555g/mol
- どういたいしつりょう: 167.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1868445-0.05g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1868445-1.0g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1868445-0.5g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1868445-1g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1868445-2.5g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1868445-0.25g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1868445-10g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 10g |
$3929.0 | 2023-09-18 | ||
| Enamine | EN300-1868445-0.1g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1868445-10.0g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1868445-5.0g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 5g |
$3728.0 | 2023-06-03 |
3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
1512117-84-8 (3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine) 関連製品
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 4964-69-6(5-Chloroquinaldine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
